4-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
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Overview
Description
4-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases and oxidizing agents to facilitate the formation of the benzofuran core and subsequent functionalization.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions include various benzofuran derivatives, sulfonyl compounds, and substituted piperazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 4-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is studied for its biological activities. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for developing new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a valuable tool in the development of new treatments.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one exerts its effects involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, leading to the inhibition of their activity. This interaction disrupts cellular processes, resulting in the desired biological effects.
Comparison with Similar Compounds
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
5-Fluoropyrimidin-2-ylpiperazine
Benzofuran derivatives
Uniqueness: 4-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one stands out due to its unique combination of functional groups and its ability to interact with multiple molecular targets
Properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O4S/c17-12-8-18-16(19-9-12)21-5-4-20(10-15(21)22)26(23,24)13-1-2-14-11(7-13)3-6-25-14/h1-2,7-9H,3-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGXTZWGIAPQDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.